

Application Notes and Protocols for In Vivo Imaging of Sirt2 Inhibition Effects

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Compound of Interest					
Compound Name:	Sirt2-IN-12				
Cat. No.:	B15138587	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding a specific compound designated "Sirt2-IN-12" is not readily available in the public domain. The following application notes and protocols are based on well-characterized, selective Sirtuin 2 (SIRT2) inhibitors and are intended to serve as a comprehensive guide. Researchers utilizing a novel compound like Sirt2-IN-12 should adapt these protocols based on the specific physicochemical and pharmacological properties of their molecule.

Introduction to SIRT2 and its Inhibition

Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent protein deacetylases.[1] [2][3] Primarily localized in the cytoplasm, SIRT2 plays a crucial role in a variety of cellular processes, including the regulation of microtubule dynamics, cell cycle progression, and metabolic homeostasis.[1][2][4] Its dysregulation has been implicated in the pathogenesis of several diseases, including cancer, neurodegenerative disorders, and metabolic diseases, making it a promising therapeutic target.[5]

SIRT2 inhibitors are small molecules designed to specifically block the deacetylase activity of the SIRT2 enzyme.[2][3] By doing so, they can modulate downstream cellular pathways, offering potential therapeutic benefits.[3] One of the key substrates of SIRT2 is α -tubulin; inhibition of SIRT2 leads to hyperacetylation of α -tubulin, a commonly used biomarker for assessing inhibitor activity in cells.[4][6][7]



These application notes provide an overview of the principles and methodologies for the in vivo imaging of the effects of SIRT2 inhibitors, using established compounds as exemplars.

Quantitative Data Summary

The following tables summarize key quantitative data for representative SIRT2 inhibitors from published studies. This data is crucial for dose selection and experimental design in in vivo imaging studies.

Table 1: In Vitro Potency and Selectivity of Various SIRT2 Inhibitors

Inhibitor	SIRT2 IC50 (Deacetylati on)	SIRT2 IC50 (Demyristoy lation)	SIRT1 IC50	SIRT3 IC50	Reference
TM	0.038 μΜ	0.049 μΜ	>25 μM	>50 μM	[6]
AGK2	-	-	-	-	[8]
SirReal2	-	-	-	-	[6][8]
Tenovin-6	9 μΜ	-	-	-	[6]
AEM2	3.8 μΜ	-	Weak Effect	Weak Effect	[4]

Table 2: Cellular Effects of SIRT2 Inhibition

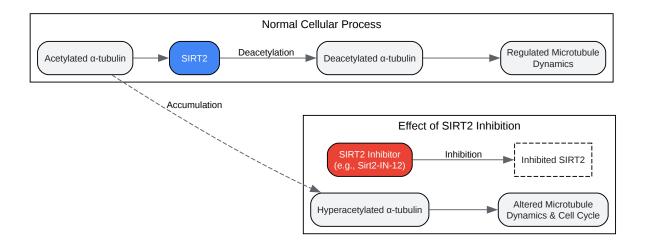


Inhibitor	Cell Line	Concentration for α-tubulin hyperacetylati on	Observed Cellular Effect	Reference
ТМ	MCF-7	25 μΜ	Increased α- tubulin acetylation	[6]
SirReal2	-	20 μΜ	Hyperacetylation of microtubule network	[8]
AGK2	HeLa	-	Cell cycle arrest in G1 phase	[9]
NH4-13	-	-	Milder toxicity compared to pan-sirtuin inhibitors	[7]

Signaling Pathway and Experimental Workflow SIRT2 Signaling Pathway and Inhibition

The following diagram illustrates the primary role of SIRT2 in deacetylating α -tubulin and how SIRT2 inhibitors block this activity, leading to downstream cellular effects.





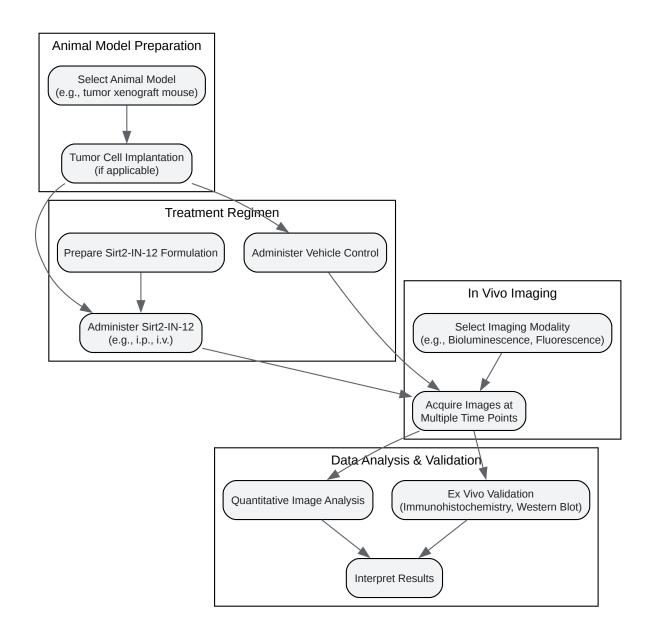
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Caption: SIRT2 signaling and inhibition mechanism.

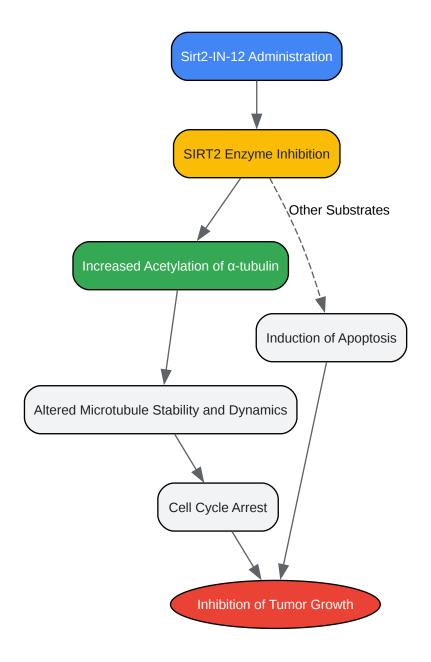
General Experimental Workflow for In Vivo Imaging

This diagram outlines a typical workflow for assessing the effects of a SIRT2 inhibitor in vivo.









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